Cyclopentanone, 2-(2-propenyl)-, oxime
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Overview
Description
Cyclopentanone, 2-(2-propenyl)-, oxime is an organic compound with the molecular formula C8H13NO It is a derivative of cyclopentanone, where the oxime group is attached to the 2-(2-propenyl) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-(2-propenyl)-, oxime typically involves the reaction of cyclopentanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then further reacted with 2-propenyl bromide under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-(2-propenyl)-, oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
Cyclopentanone, 2-(2-propenyl)-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanone, 2-(2-propenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone oxime: Lacks the 2-(2-propenyl) substituent.
Cyclohexanone oxime: Similar structure but with a six-membered ring.
2-Propenyl cyclopentanone: Lacks the oxime group.
Uniqueness
Cyclopentanone, 2-(2-propenyl)-, oxime is unique due to the presence of both the oxime group and the 2-(2-propenyl) substituent, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
64897-66-1 |
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Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
N-(2-prop-2-enylcyclopentylidene)hydroxylamine |
InChI |
InChI=1S/C8H13NO/c1-2-4-7-5-3-6-8(7)9-10/h2,7,10H,1,3-6H2 |
InChI Key |
SHMBUQUHJIWWCQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCC1=NO |
Origin of Product |
United States |
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